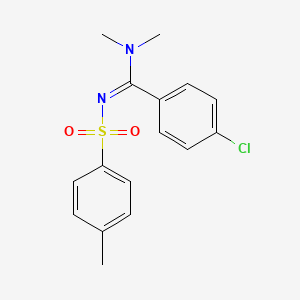

1-(Pyridin-3-yl)-1H-imidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with pyridin-3-yl and imidazol-2-amine structures are often used in medicinal chemistry research . They are consistently incorporated in a diverse range of drug candidates .

Synthesis Analysis

The synthesis of similar compounds often involves the use of various catalysts . For example, magnesium oxide nanoparticles have been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis

The ground-state molecular geometry of similar compounds can be optimized using computational approaches . The nature of the substituent in the C6 position of the imidazo ring can influence the compound’s activity .Chemical Reactions Analysis

Pyridine-based molecules are often used in drug crafting and have shown promising anti-proliferative activity .Physical And Chemical Properties Analysis

The excitation energy of similar compounds is observed to be around 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level . The HOMO-LUMO gap is approximately 4 eV .Applications De Recherche Scientifique

Discovery and SAR of IGF-1R Inhibitors

- Application : Inhibitors of insulin-like growth factor 1-receptor (IGF-1R), which are crucial in cancer research.

- Details : The synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of IGF-1R, noting the significant improvement in enzyme potency when amine-containing side chains are added to the pyridone ring.

- Source : (Velaparthi et al., 2007).

Syntheses of CGRP Receptor Antagonist Substructure

- Application : Synthesis of a substructure found in CGRP receptor antagonists.

- Details : Development of two practical and efficient syntheses for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a common component in CGRP receptor antagonists.

- Source : (Leahy et al., 2012).

Green Synthesis of Novel Derivatives

- Application : Environmentally friendly synthesis of novel derivatives.

- Details : A highly efficient multi-component one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives using controlled microwave heating.

- Source : (Sadek et al., 2018).

Gold-Catalyzed Synthesis of Imidazo-fused Heteroaromatics

- Application : Synthesis of imidazo-fused heteroaromatics.

- Details : Utilization of pyridinium N-(heteroaryl)aminides in gold-catalyzed formal [3 + 2]-dipolar cycloaddition for creating imidazo-fused heteroaromatics, which can have potential applications in pharmaceuticals.

- Source : (Garzón & Davies, 2014).

Transition-Metal-Free Synthesis of Imidazo[1,2-a]pyridines

- Application : Metal-free chemical synthesis.

- Details : Development of a novel, transition-metal-free three-component reaction for constructing imidazo[1,2-a]pyridines.

- Source : (Cao et al., 2014).

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets leads to changes in cellular processes, resulting in the observed biological activities.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . These interactions can lead to downstream effects such as modulation of enzymatic activity, alteration of cellular signaling, and changes in gene expression.

Result of Action

Imidazole derivatives are known to exert various biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

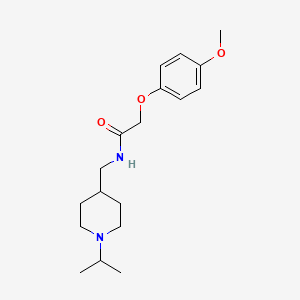

1-pyridin-3-ylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-11-4-5-12(8)7-2-1-3-10-6-7/h1-6H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCBRWIFXAIXAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2814491.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2814492.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2814496.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814497.png)

![1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814499.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2814501.png)

![5-Amino-2-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile](/img/structure/B2814505.png)

![2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B2814508.png)

![3-[(1,1-Dioxothian-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2814509.png)